N-cyclooctyl-N'-(3-methoxyphenyl)urea
Description
N-Cyclooctyl-N'-(3-methoxyphenyl)urea is a urea derivative featuring a cyclooctyl group attached to one nitrogen atom and a 3-methoxyphenyl group on the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and pesticidal applications . The 3-methoxyphenyl moiety contributes electronic effects via the electron-donating methoxy group, which may influence hydrogen bonding and molecular interactions .
Properties
IUPAC Name |
1-cyclooctyl-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-11-7-10-14(12-15)18-16(19)17-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDGKZSLZIIDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(3-methoxyphenyl)urea typically involves the reaction of cyclooctylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under mild heating conditions in an appropriate solvent, such as methanol or dichloromethane. The reaction proceeds smoothly to yield the desired urea derivative in good yields. The general reaction scheme is as follows:
Cyclooctylamine+3-Methoxyphenyl isocyanate→N-cyclooctyl-N’-(3-methoxyphenyl)urea
Industrial Production Methods
Industrial production of N-cyclooctyl-N’-(3-methoxyphenyl)urea can be achieved through a similar synthetic route, with optimization for large-scale synthesis. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclooctyl-N’-(3-methoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-cyclooctyl-N'-(3-methoxyphenyl)urea with analogous compounds:
Key Observations :
- Electronic Effects : The 3-methoxyphenyl group provides electron-donating character, contrasting with electron-withdrawing groups (e.g., -Cl, -CF₃) in pyridyl-based analogs .
- Solubility : Bulky alkyl groups like cyclooctyl may reduce water solubility but enhance lipid membrane penetration, critical for bioavailability in drug design .
Enzyme Inhibition and Anticancer Activity
Unsymmetrical urea derivatives, such as those in , exhibit enzyme inhibition and anticancer properties. For example:
- N-Mesityl-N'-(3-methylphenyl)urea and N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed moderate to high inhibitory activity against kinases or proteases, attributed to their ability to form hydrogen bonds with active sites .
- The cyclooctyl analog’s bulky substituent may hinder enzymatic binding compared to smaller groups but could improve pharmacokinetic profiles by slowing metabolic degradation.
Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : Cycloalkyl groups (cyclohexyl, cyclooctyl) enhance lipophilicity, correlating with improved cell permeability and oral bioavailability .
- Electronic Modulation: Electron-donating groups (e.g., -OCH₃) on the aryl ring stabilize hydrogen bonding, whereas electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity and reactivity .
- Steric Hindrance : Bulky substituents like cyclooctyl may reduce binding affinity to certain targets but improve metabolic stability by shielding the urea core from enzymatic cleavage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
